2-(Bromomethyl)-1,4-dimethoxynaphthalene
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Overview
Description
2-(Bromomethyl)-1,4-dimethoxynaphthalene is an organic compound with the molecular formula C12H13BrO2 It is a derivative of naphthalene, where two methoxy groups are attached to the 1 and 4 positions, and a bromomethyl group is attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,4-dimethoxynaphthalene typically involves the bromination of 1,4-dimethoxynaphthalene. One common method is as follows:
Starting Material: 1,4-dimethoxynaphthalene.
Bromination: The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically conducted in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature of around 60-80°C.
Isolation: The product, this compound, is isolated by standard workup procedures, including extraction, washing, and purification by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,4-dimethoxynaphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthalene derivatives with aldehyde or carboxylic acid groups.
Reduction: 1,4-dimethoxy-2-methylnaphthalene.
Scientific Research Applications
2-(Bromomethyl)-1,4-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is utilized in the development of potential drug candidates and bioactive molecules.
Chemical Biology: The compound can be used as a probe or building block in the study of biological systems and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,4-dimethoxynaphthalene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
2-(Bromomethyl)-1,4-dimethoxynaphthalene can be compared with other bromomethyl-substituted naphthalenes and methoxy-substituted naphthalenes:
2-(Bromomethyl)naphthalene: Lacks the methoxy groups, making it less electron-rich and potentially less reactive in certain nucleophilic substitution reactions.
1,4-Dimethoxynaphthalene: Lacks the bromomethyl group, making it less versatile for further functionalization through nucleophilic substitution.
2-(Chloromethyl)-1,4-dimethoxynaphthalene: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and the types of reactions it can undergo.
The uniqueness of this compound lies in its combination of electron-donating methoxy groups and a reactive bromomethyl group, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(bromomethyl)-1,4-dimethoxynaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCKHNBFZNFJSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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